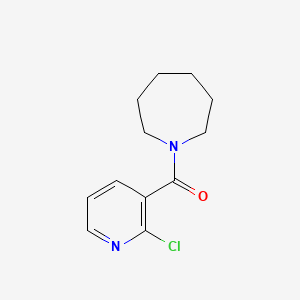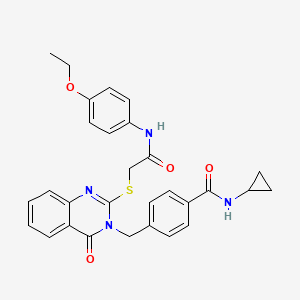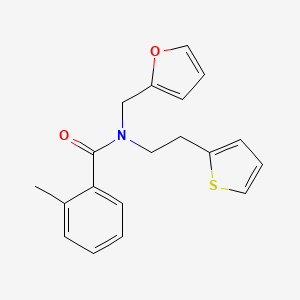
(2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
The synthesis and structural properties of chemically related compounds, such as those involving modifications of the phenyl and indenone groups, are crucial for the development of new pharmaceuticals and materials. The structural similarity of (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one to other synthetic intermediates suggests its potential utility in synthesizing novel heterocyclic compounds, which are often explored for various bioactivities (Issac & Tierney, 1996). These methodologies could be applicable for creating derivatives of this compound that possess unique chemical and physical properties, making them suitable for drug development, materials science, and as probes in biological systems.
Potential Biological Activities
The exploration of phenyl-substituted compounds, particularly in the context of their biological activities, has been a significant area of research. Compounds with structures similar to this compound have been studied for their potential as pharmacological agents, including antiviral, anticancer, and anti-inflammatory activities. For instance, the study of cinnamic acid derivatives, which share a phenyl group's characteristic presence, has revealed a range of anticancer potentials, suggesting that derivatives of the indenone compound may also exhibit similar bioactivities (De, Baltas, & Bedos-Belval, 2011). This opens avenues for the compound's application in developing novel therapeutic agents.
Chemical and Environmental Safety
The safety profile and environmental impact of synthetic compounds are critical considerations in their research and application. Studies on related chemicals, such as phthalate esters, have highlighted the importance of understanding the toxicological aspects and human health effects of chemical compounds used in consumer products and industrial processes (Harunarashid, Lim, & Harunsani, 2017). Research into the this compound compound could similarly benefit from a comprehensive evaluation of its safety profile, including its potential bioaccumulation, environmental persistence, and any adverse effects on human health and ecosystems.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one involves the condensation of 2-phenylindan-1,3-dione with dimethylformamide dimethyl acetal followed by reaction with dimethylamine.", "Starting Materials": [ "2-phenylindan-1,3-dione", "dimethylformamide dimethyl acetal", "dimethylamine" ], "Reaction": [ "Step 1: Condensation of 2-phenylindan-1,3-dione with dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate or sodium hydride to form (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one intermediate.", "Step 2: Reaction of the intermediate with dimethylamine in the presence of a catalyst such as acetic acid or trifluoroacetic acid to form the final product, (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one." ] } | |
Numéro CAS |
478260-71-8 |
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C18H17NO/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20/h3-12,17H,1-2H3 |
Clé InChI |
FWTFNAMUEBLLSF-UHFFFAOYSA-N |
SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)
![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)


![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2554924.png)

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)

![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)



![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
